molecular formula C7H3ClINO B2827858 4-Chloro-2-iodofuro[3,2-c]pyridine CAS No. 2460751-32-8

4-Chloro-2-iodofuro[3,2-c]pyridine

Cat. No.: B2827858
CAS No.: 2460751-32-8
M. Wt: 279.46
InChI Key: PRERQOKMDZZISS-UHFFFAOYSA-N
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Description

4-Chloro-2-iodofuro[3,2-c]pyridine is a halogenated heterocyclic compound featuring a fused furan-pyridine scaffold with chlorine and iodine substituents at positions 4 and 2, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound is synthesized via halogenation reactions or coupling strategies, such as Suzuki-Miyaura coupling, using 4-chlorofuro[3,2-c]pyridine as a precursor .

Properties

IUPAC Name

4-chloro-2-iodofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-7-4-3-6(9)11-5(4)1-2-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRERQOKMDZZISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodofuro[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of furo[3,2-c]pyridine derivatives. For instance, the iodination of 4-chlorofuro[3,2-c]pyridine can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodofuro[3,2-c]pyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the active site and blocking substrate access . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Halogenated Furopyridines

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
4-Chloro-2-iodofuro[3,2-c]pyridine Cl (C-4), I (C-2) 295.49* Not reported Suzuki coupling (C-4), nucleophilic substitution (C-2)
4-Chlorofuro[3,2-c]pyridine Cl (C-4) 153.56 Not reported Suzuki coupling (C-4) to form aryl derivatives
3-Chloro-2-fluoro-4-iodopyridine Cl (C-3), F (C-2), I (C-4) 257.43 Not reported Halogen exchange reactions; potential for radioimaging applications
4-Phenylfuro[3,2-c]pyridine Ph (C-4) 211.24 268–287 Enhanced antimicrobial activity due to aryl group

*Calculated based on molecular formula C₇H₃ClINO.

Key Observations :

  • Halogen Position: The 4-chloro substituent in 4-Chloro-2-iodofuro[3,2-c]pyridine facilitates Suzuki-Miyaura coupling at C-4, as demonstrated in the synthesis of 4-phenyl derivatives . In contrast, 3-Chloro-2-fluoro-4-iodopyridine (a non-fused pyridine) shows broader utility in halogen exchange due to multiple reactive sites .
  • Iodine vs. Bromine : Iodine at C-2 enhances nucleophilic substitution compared to bromine analogs, though brominated furopyridines (e.g., 4-bromo derivatives) are more commonly used in cross-coupling reactions due to cost and handling considerations .

Table 2: Antimicrobial Activity of Furo[3,2-c]pyridine Derivatives

Compound Antimicrobial Activity (MIC, µg/mL) Target Microorganisms
4-Chloro-2-iodofuro[3,2-c]pyridine Not reported N/A
4-Phenylfuro[3,2-c]pyridine 12.5–25 (bacteria), 50–100 (fungi) Xanthomonas sp., Fusarium graminearum
2-Methylfuro[3,2-c]pyridine Moderate activity (data not quantified) Phytopathogenic bacteria and fungi

Key Observations :

  • Aryl Substituents : 4-Phenylfuro[3,2-c]pyridine exhibits stronger antibacterial activity than halogenated analogs, likely due to increased lipophilicity enhancing membrane penetration .

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